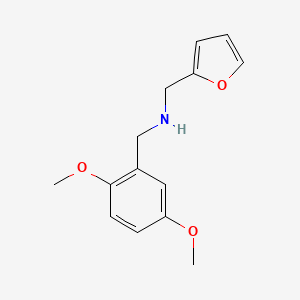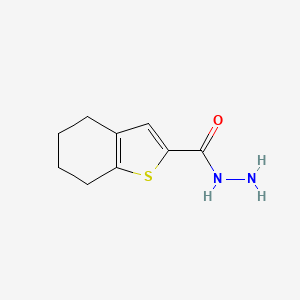
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide
概要
説明
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
生化学分析
Biochemical Properties
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in metabolic pathways . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting metabolic processes. Additionally, this compound exhibits antioxidant properties, interacting with reactive oxygen species (ROS) and reducing oxidative stress in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In colorectal cancer cells, the compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . It influences cell signaling pathways by inhibiting PDK1 and LDHA, which are involved in glucose metabolism and energy production. This inhibition results in altered gene expression and metabolic flux, ultimately affecting cellular metabolism and growth . Furthermore, the compound’s antioxidant properties help mitigate oxidative damage in cells, contributing to its potential therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active sites of PDK1 and LDHA, inhibiting their catalytic activity and disrupting metabolic pathways . This inhibition leads to a decrease in lactate production and an increase in oxidative phosphorylation, thereby altering cellular energy metabolism. Additionally, the compound’s antioxidant activity involves scavenging ROS and reducing oxidative stress, which can influence gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its cytotoxic and antioxidant properties in vitro, with consistent effects on cellular function observed over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining optimal dosages for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with PDK1 and LDHA . By inhibiting these enzymes, the compound affects glucose metabolism and energy production, leading to altered metabolic flux and changes in metabolite levels. Additionally, the compound’s antioxidant properties influence redox balance and oxidative stress responses in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the mitochondria, where it exerts its effects on metabolic pathways and oxidative stress responses . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and stability .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it interacts with enzymes involved in energy metabolism . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function . This localization is crucial for its role in modulating metabolic pathways and reducing oxidative stress in cells .
準備方法
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
化学反応の分析
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Biology: The compound has shown potential as an antibacterial and antioxidant agent.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of enzymes like PDK1 and LDHA, which play crucial roles in the metabolic pathways of cancer cells . By inhibiting these enzymes, the compound disrupts the energy production and metabolic processes of cancer cells, leading to their death.
類似化合物との比較
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: This compound is structurally similar but lacks the hydrazide group, which affects its reactivity and applications.
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester: This ester derivative has different chemical properties and applications compared to the carbohydrazide.
The uniqueness of this compound lies in its hydrazide group, which imparts specific reactivity and potential biological activities that are not present in its analogs.
特性
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h5H,1-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFUELDJXIFNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162436 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65361-27-5 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65361-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)

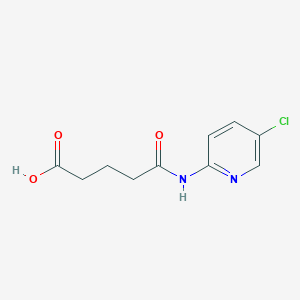


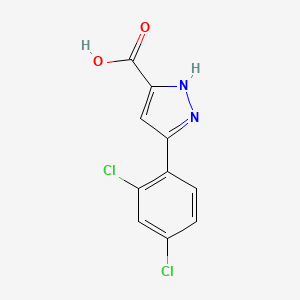

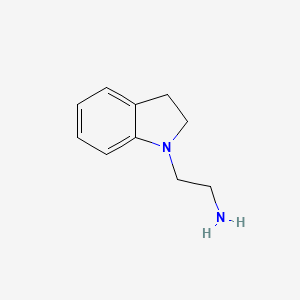

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)


